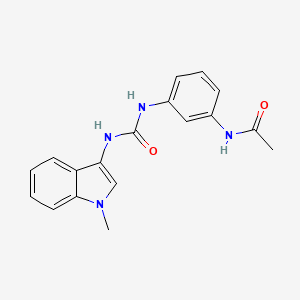

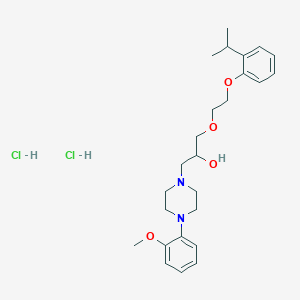

N-(3-(3-(1-methyl-1H-indol-3-yl)ureido)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-(3-(1-methyl-1H-indol-3-yl)ureido)phenyl)acetamide” is a compound that has been studied for its potential bioactive properties . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .

Synthesis Analysis

The synthesis of this compound and its derivatives has been based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . A series of these compounds were designed and synthesized for evaluation of their in vitro antiproliferative activities .Aplicaciones Científicas De Investigación

Pharmacological Properties and Drug Discovery

- Cholecystokinin-B (CCKB) Receptor Antagonists : A study presented the pharmacological properties of ureido-acetamide members as potent and selective non-peptide CCKB receptor antagonists. These compounds displayed nanomolar affinity for CCKB receptors across various species and showed potential as tools for exploring the physiological functions of CCKB receptors (Bertrand et al., 1994).

Antioxidant Properties

- Antioxidant Activity : Another study synthesized N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives and evaluated their antioxidant activity. The synthesized compounds showed significant activity, indicating the potential for the development of new antioxidant agents (Gopi & Dhanaraju, 2020).

Chemical Synthesis and Molecular Interaction

- Anti-Inflammatory Drug Synthesis : The design, synthesis, and molecular docking analysis of N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, a new indole acetamide derivative, highlighted its anti-inflammatory activity confirmed by in silico studies. This work contributes to the understanding of the compound's interaction with cyclooxygenase domains, laying the groundwork for further development of related drugs (Al-Ostoot et al., 2020).

Mechanistic Insights into Drug Metabolism

- Drug Metabolism Investigation : Research on the metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes provided insights into the metabolic pathways and potential toxicological implications of related compounds, including N-(3-(3-(1-methyl-1H-indol-3-yl)ureido)phenyl)acetamide derivatives (Coleman et al., 2000).

Mecanismo De Acción

Target of Action

The compound, N-(3-(3-(1-methyl-1H-indol-3-yl)ureido)phenyl)acetamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives . .

Mode of Action

The mode of action of indole derivatives can vary widely depending on their specific structure and target. Some indole derivatives have been found to inhibit polymerization of tubulin , which can lead to cell apoptosis and cell cycle arrest . .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their ability to bind to multiple receptors . For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

The result of a compound’s action at the molecular and cellular level can vary widely depending on its specific targets and mode of action. For example, some indole derivatives have been found to induce cell apoptosis and inhibit cell cycle progression . .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-[(1-methylindol-3-yl)carbamoylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-12(23)19-13-6-5-7-14(10-13)20-18(24)21-16-11-22(2)17-9-4-3-8-15(16)17/h3-11H,1-2H3,(H,19,23)(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURPHOXSKWUFQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Benzenesulfonyl)methyl]-4-(trifluoromethyl)pyridine](/img/structure/B2898233.png)

![3-(5-Fluoropentyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2898235.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2898245.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2898246.png)

![7-(4-chlorophenyl)-3-(3,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2898248.png)

![3-(4-Bromophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2898251.png)

![3-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2898254.png)